Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate
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Overview
Description
Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate is a chemical compound with the molecular formula C17H23NO4. It is an ester derivative of benzoic acid and contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate typically involves the esterification of 2-(1-Boc-3-pyrrolidinyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.
Major Products Formed
Oxidation: 2-(1-Boc-3-pyrrolidinyl)benzoic acid.
Reduction: Ethyl 2-(1-Boc-3-pyrrolidinyl)benzyl alcohol.
Substitution: 2-(3-pyrrolidinyl)benzoate.
Scientific Research Applications
Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in various biochemical pathways. The ester moiety allows for controlled release and targeted delivery of the compound in biological systems.
Comparison with Similar Compounds
Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate can be compared with other ester derivatives of benzoic acid and pyrrolidine-containing compounds:
Ethyl benzoate: Lacks the pyrrolidine ring and Boc group, making it less versatile in synthetic applications.
2-(1-Boc-3-pyrrolidinyl)benzoic acid: Similar structure but lacks the ester functionality, limiting its use in esterification reactions.
Ethyl 2-(3-pyrrolidinyl)benzoate: Lacks the Boc protecting group, making it more reactive but less stable.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and utility in various scientific and industrial applications.
Properties
CAS No. |
1823254-84-7 |
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Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-ethoxycarbonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-5-22-16(20)15-9-7-6-8-14(15)13-10-11-19(12-13)17(21)23-18(2,3)4/h6-9,13H,5,10-12H2,1-4H3 |
InChI Key |
XTAAHYNZUJARDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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